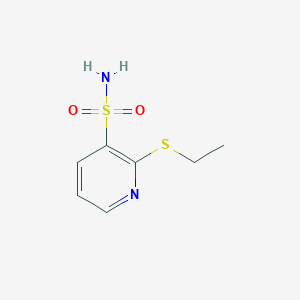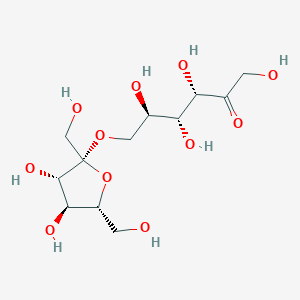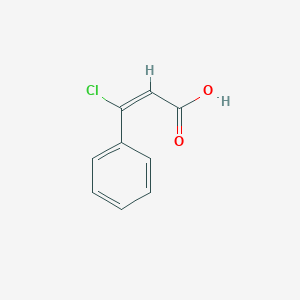
Hydantoin, 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoins are a class of heterocyclic compounds that have been widely studied due to their potential therapeutic applications. One such hydantoin, 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)-, has shown promise as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- involves the inhibition of various enzymes and proteins involved in disease progression. For example, it inhibits the activity of tyrosine kinase, which is involved in cancer cell growth. It also regulates glucose metabolism by activating AMP-activated protein kinase. In addition, it inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- has been found to have various biochemical and physiological effects. It has been shown to reduce tumor growth and increase apoptosis in cancer cells. It also regulates glucose metabolism and improves insulin sensitivity in diabetic animals. Furthermore, it has been found to reduce beta-amyloid plaque formation and improve cognitive function in Alzheimer's disease animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation is its potential toxicity, which must be carefully monitored in experiments.
Orientations Futures
There are many potential future directions for the study of 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)-. One direction is to further investigate its anti-tumor activity and potential use as a cancer treatment. Another direction is to study its potential use as a treatment for diabetes and other metabolic disorders. Furthermore, its potential use as a treatment for Alzheimer's disease should be further explored. Finally, the development of new synthesis methods for this hydantoin could lead to improved yields and purity, as well as the development of new derivatives with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- involves the reaction of p-fluorobenzaldehyde and 5-amino-2-furfural in the presence of an acid catalyst. The resulting product is then treated with hydrazine hydrate to yield the final hydantoin product. This synthesis method has been optimized to yield high purity and high yield of the hydantoin product.
Applications De Recherche Scientifique
1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In addition, it has been found to have anti-diabetic effects by regulating glucose metabolism. Furthermore, it has been studied as a potential treatment for Alzheimer's disease by inhibiting the formation of beta-amyloid plaques.
Propriétés
Numéro CAS |
16118-18-6 |
|---|---|
Formule moléculaire |
C14H10FN3O3 |
Poids moléculaire |
287.25 g/mol |
Nom IUPAC |
1-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10FN3O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8H2,(H,17,19,20)/b16-7+ |
Clé InChI |
HPRIXHPEHLVITL-FRKPEAEDSA-N |
SMILES isomérique |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)F |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)F |
SMILES canonique |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)F |
Autres numéros CAS |
16118-18-6 |
Synonymes |
1-[[[5-(4-Fluorophenyl)furan-2-yl]methylene]amino]-2,4-imidazolidinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)








![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)